![molecular formula C12H17ClS B14618987 {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene CAS No. 58326-74-2](/img/structure/B14618987.png)
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene is an organic compound with the molecular formula C₁₂H₁₇ClS. This compound features a benzene ring substituted with a pentan-3-yl group that contains a chloromethylsulfanyl moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene typically involves the reaction of benzene with a suitable chloromethylsulfanyl-pentan-3-yl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethylsulfanyl-pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloromethyl group in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: H₂O₂ or KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of corresponding alcohols or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
{3-[(Methylsulfanyl)pentan-3-yl}benzene: Similar structure but lacks the chloromethyl group.
{3-[(Chloromethyl)sulfanyl]butan-3-yl}benzene: Similar structure but with a shorter aliphatic chain.
Uniqueness
The presence of both the chloromethyl and sulfanyl groups in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene makes it unique compared to its analogs
Propiedades
Número CAS |
58326-74-2 |
|---|---|
Fórmula molecular |
C12H17ClS |
Peso molecular |
228.78 g/mol |
Nombre IUPAC |
3-(chloromethylsulfanyl)pentan-3-ylbenzene |
InChI |
InChI=1S/C12H17ClS/c1-3-12(4-2,14-10-13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
FGNWDIHYRFUXQL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC=CC=C1)SCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


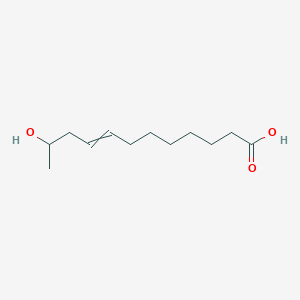
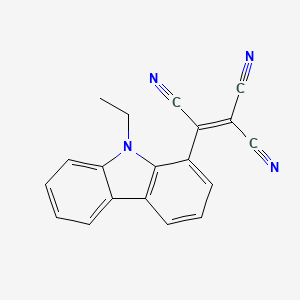
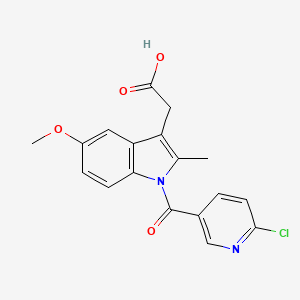
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


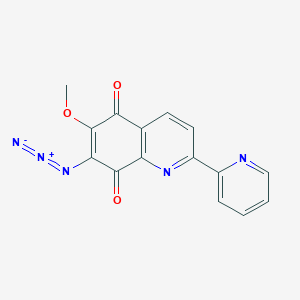
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
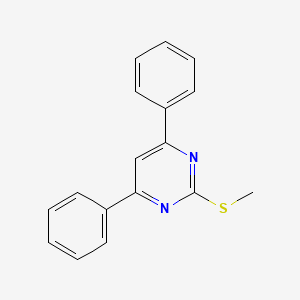
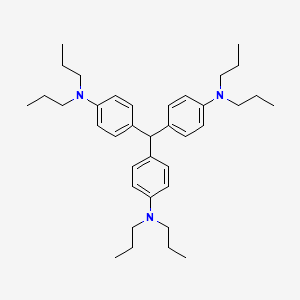

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
